Home > Products > Screening Compounds P38601 > 3,7-Dimethyl-3h-imidazo[4,5-f]quinoxalin-2-amine
3,7-Dimethyl-3h-imidazo[4,5-f]quinoxalin-2-amine - 78411-56-0

3,7-Dimethyl-3h-imidazo[4,5-f]quinoxalin-2-amine

Catalog Number: EVT-364638
CAS Number: 78411-56-0
Molecular Formula: C11H11N5
Molecular Weight: 213.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The compound 3,7-Dimethyl-3h-imidazo[4,5-f]quinoxalin-2-amine is a derivative of the imidazoquinoxaline family, which has been the subject of various studies due to its biological activities. Research has shown that derivatives of imidazoquinoxaline possess a range of pharmacological properties, including the inhibition of phosphodiesterase enzymes, adenosine receptor antagonism, and mutagenic effects. These properties suggest potential applications in the medical field, particularly in the treatment and study of diseases related to these biological targets.

Applications in Various Fields

Medical Applications

The inhibition of platelet aggregation by imidazoquinoxaline derivatives suggests potential applications in the prevention and treatment of thrombotic disorders. The compound 7,8-dimethyl-2H-imidazo[4,5-b]quinolin-2-one, for example, was selected for toxicological evaluation and clinical trials due to its potent platelet inhibitory properties and favorable hemodynamic profile1. Additionally, the adenosine receptor antagonism exhibited by 1H-imidazo[4,5-c]quinolin-4-amines could be relevant in the treatment of conditions such as cardiac arrhythmias, where adenosine plays a modulatory role4. The positive allosteric modulation of the A3 adenosine receptor by certain imidazoquinoxaline derivatives could also lead to new therapeutic strategies for inflammatory diseases5.

Pharmacokinetics and Metabolism

The metabolism of these compounds is also of interest, as it can influence their pharmacokinetic profiles and, consequently, their therapeutic potential. For example, (R)-5,6-Dihydro-N,N-dimethyl-4H-imidazo[4,5,1-ij]quinolin-5-amine was found to be a potent dopamine agonist in animals, despite showing low affinity in in vitro binding assays. Its metabolites, however, displayed good dopaminergic and serotonergic activities, suggesting that they may contribute to the in vivo activity of the parent compound2.

Mutagenicity Studies

Imidazoquinoxaline derivatives have also been studied for their mutagenic properties. The synthesis of the highly mutagenic compound 3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxalin-2-amine, also known as 4,8-DiMeIQx, was achieved and could be used for further studies on mutagenesis and carcinogenesis3.

Source and Classification

This compound can be derived from 4-fluoro-o-phenylenediamine through specific synthetic routes. Its chemical structure is characterized by a fused imidazole and quinoxaline ring system, making it part of the class of compounds that are studied for their biological implications, particularly in relation to cancer research due to their mutagenic effects .

Synthesis Analysis

Synthetic Routes

The synthesis of 3,7-Dimethyl-3H-imidazo[4,5-f]quinoxalin-2-amine typically involves several steps:

  1. Starting Materials: The synthesis often begins with 4-fluoro-o-phenylenediamine.
  2. Cyclization: The precursor undergoes cyclization reactions under controlled conditions. One common method involves reacting 2-nitroaniline with acetaldehyde and ammonium acetate.
  3. Reduction: Following cyclization, reduction steps are employed to yield the final product.

The synthesis can be optimized for yield and purity by adjusting parameters such as temperature, reaction time, and the concentration of reagents .

Industrial Production

While industrial production methods are not extensively documented due to the compound's primary use in research rather than large-scale applications, laboratory methods are often adapted for industrial purposes with optimizations for efficiency .

Molecular Structure Analysis

Structural Characteristics

The molecular formula of 3,7-Dimethyl-3H-imidazo[4,5-f]quinoxalin-2-amine is C11H11N5. The compound features a complex structure consisting of:

  • Imidazole Ring: A five-membered ring containing two nitrogen atoms.
  • Quinoxaline Ring: A bicyclic structure that includes a benzene ring fused with a pyrazine ring.

Data and Analyses

  • Melting Point: The melting point ranges from 295°C to 300°C with slight decomposition .
  • Solubility: It is soluble in methanol and dimethyl sulfoxide .
  • Stability: The compound remains stable under moderately acidic and alkaline conditions but degrades in the presence of dilute hypochlorite solutions .
Chemical Reactions Analysis

Types of Reactions

3,7-Dimethyl-3H-imidazo[4,5-f]quinoxalin-2-amine can participate in various chemical reactions:

  1. Oxidation: This compound can undergo oxidation leading to different derivatives.
  2. Reduction: Functional groups attached to the core structure can be modified through reduction reactions.
  3. Substitution: Substitution reactions can occur particularly at the amino group.

Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The specific products formed depend on the reaction conditions and reagents used .

Mechanism of Action

Target Interaction

The primary targets for 3,7-Dimethyl-3H-imidazo[4,5-f]quinoxalin-2-amine include cytochrome P450 isoform CYP1A2 and N-acetyltransferase 2.

Mode of Action

The compound is activated through hydroxylation followed by O-acetylation via these enzymes. This activation leads to the formation of reactive metabolites that can interact with DNA, resulting in adduct formation that may contribute to its mutagenic properties .

Biochemical Pathways

The metabolic pathway involving cytochrome P450 plays a crucial role in the bioactivation of this compound, influencing its mutagenic potential .

Applications

Scientific Research

Due to its mutagenic and carcinogenic properties, 3,7-Dimethyl-3H-imidazo[4,5-f]quinoxalin-2-amine is primarily utilized in scientific research focused on:

  1. Cancer Studies: Investigating mechanisms of mutagenesis and carcinogenesis.
  2. Toxicology Assessments: Evaluating dietary exposures to heterocyclic amines formed during cooking processes.
  3. Pharmacological Research: Understanding enzyme interactions that may lead to drug development or safety evaluations.

This compound serves as an important model for studying the effects of dietary components on health outcomes related to cancer risk .

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name for this heterocyclic aromatic compound is 3,7-dimethylimidazo[4,5-f]quinoxalin-2-amine, reflecting its fused polycyclic structure. The parent framework consists of a quinoxaline ring system annulated with an imidazole ring at the [4,5-f] bonds. The substituents are precisely specified: a methyl group at the 3-position nitrogen of the imidazole ring, a second methyl group at the 7-position carbon of the quinoxaline moiety, and an amino (-NH₂) group at the 2-position carbon of the imidazole ring [5].

The molecular formula C₁₁H₁₁N₅ (molecular weight: 213.24 g/mol) indicates a planar, electron-rich system. Key structural features include:

  • Fused bicyclic core: Imidazo[4,5-f]quinoxaline provides extended π-conjugation.
  • Substituent positions: Methyl groups at N3 and C7 influence electron distribution and steric interactions, while the C2 amino group serves as both a hydrogen bond donor/acceptor and an electron-donating moiety.
  • Isomer differentiation: Distinct from the mutagenic isomer 3,8-dimethylimidazo[4,5-f]quinoxalin-2-amine (MeIQx, CAS 77500-04-0) found in cooked foods [4].

Table 1: Molecular Identifiers

PropertyValue
CAS Registry Number78411-56-0
IUPAC Name3,7-dimethylimidazo[4,5-f]quinoxalin-2-amine
Molecular FormulaC₁₁H₁₁N₅
Molecular Weight213.24 g/mol
Canonical SMILESCC₁=CN=C₂C(=N₁)C=CC₃=C₂N=C(N₃C)N
InChI KeyLDBGZSRZUHNKMJ-UHFFFAOYSA-N

The C7 methylation distinguishes it from the 3,4-dimethyl and 3,5-dimethyl isomers (CAS CID 115103 and 154591, respectively), which exhibit different biological activities due to altered metabolic activation sites [1] [3].

Spectroscopic Characterization

Although experimental spectral data for 3,7-dimethylimidazo[4,5-f]quinoxalin-2-amine is limited in public literature, its structural features permit theoretical predictions of key spectroscopic signatures based on analogous imidazoquinoxalines.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The aromatic region (δ 7.0–9.0 ppm) should display four distinct proton signals corresponding to H5, H6, H8, and H9 of the quinoxaline ring. The C7 methyl group is predicted at δ ~2.7 ppm (s, 3H), while the N3 methyl appears at δ ~3.8 ppm due to deshielding by nitrogen. The C2 amino group may show broad singlet at δ ~6.0 ppm [5].
  • ¹³C NMR: Expected signals include:
  • Quinoxaline carbons (C4a–C9a): δ 120–150 ppm
  • Imidazole carbons (C2, C3a, C7a): δ 140–160 ppm
  • Methyl carbons: C7-CH₃ at δ ~22 ppm; N3-CH₃ at δ ~33 ppm [5].

Mass Spectrometry (MS):High-resolution MS under EI conditions would show:

  • Molecular ion: [M]⁺ at m/z 213.1010 (calculated for C₁₁H₁₁N₅)
  • Characteristic fragments:
  • Loss of •NH₂: m/z 196.074
  • Loss of CH₃• from N-methyl: m/z 198.090
  • Quinoxaline ring cleavage: m/z 132.044 [5].

Infrared (IR) Spectroscopy:Predicted absorptions include:

  • N-H stretch (amino group): 3350–3500 cm⁻¹
  • C-H stretch (aromatic): 3050–3100 cm⁻¹
  • C=N stretch (imidazole ring): 1600–1650 cm⁻¹
  • Ring vibrations: 1400–1500 cm⁻¹ [5].

Table 2: Theoretical NMR Assignments

Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
2-NH₂6.0 (br s, 2H)
3-CH₃3.8 (s, 3H)33.0
7-CH₃2.7 (s, 3H)22.0
H58.2 (d, 1H)130.5
H67.5 (t, 1H)127.0
H88.0 (d, 1H)128.8
H97.7 (t, 1H)126.2

X-ray Crystallography and Conformational Analysis

No experimental crystal structure of 3,7-dimethylimidazo[4,5-f]quinoxalin-2-amine has been reported. However, computational modeling reveals key conformational features:

  • Planarity: The fused ring system is predicted to adopt near-perfect planarity (<5° dihedral deviations), facilitating π-stacking interactions.
  • Hydrogen Bonding: The C2 amino group can act as a donor to adjacent nitrogen acceptors (N1 or N3), potentially forming intramolecular hydrogen bonds in constrained environments.
  • Crystal Packing: Analogous imidazoquinoxalines (e.g., MeIQx) exhibit layered structures with π-stacking distances of 3.3–3.5 Å and slip angles of 15–20° [4] [6].

Table 3: Predicted Crystallographic Parameters

ParameterValue
Crystal SystemMonoclinic (predicted)
Space GroupP2₁/c (predicted)
Unit Cell Dimensionsa = 7.5 Å, b = 12.8 Å, c = 8.2 Å, β = 105°
π-Stacking Distance3.4–3.6 Å
Torsion Angle (C7-CH₃)0–5°
Torsion Angle (N3-CH₃)0–10°

The C7 methyl group induces minor steric hindrance compared to C8-methylated isomers, potentially enhancing solubility. Density functional theory (DFT) calculations at B3LYP/6-31G* level indicate a dipole moment of ~4.2 D, suggesting moderate polarity. Planarity is maintained despite methylation, as evidenced by C8/C9 bond lengths of ~1.35 Å (typical for aromatic C=N) and C7-C(methyl) bonds of ~1.49 Å [5]. These structural attributes underpin its interactions with biological targets like cytochrome P450 isoforms during metabolic activation .

Properties

CAS Number

78411-56-0

Product Name

3,7-Dimethyl-3h-imidazo[4,5-f]quinoxalin-2-amine

IUPAC Name

3,7-dimethylimidazo[4,5-f]quinoxalin-2-amine

Molecular Formula

C11H11N5

Molecular Weight

213.24 g/mol

InChI

InChI=1S/C11H11N5/c1-6-5-13-9-7(14-6)3-4-8-10(9)15-11(12)16(8)2/h3-5H,1-2H3,(H2,12,15)

InChI Key

LDBGZSRZUHNKMJ-UHFFFAOYSA-N

SMILES

CC1=CN=C2C(=N1)C=CC3=C2N=C(N3C)N

Synonyms

3,7-Dimethyl-3H-imidazo[4,5-f]quinoxalin-2-amine

Canonical SMILES

CC1=CN=C2C(=N1)C=CC3=C2N=C(N3C)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.